N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyrazin-2-yl)azetidin-3-amine
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Overview
Description
N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyrazin-2-yl)azetidin-3-amine is a heterocyclic compound that contains both oxadiazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of the oxadiazole core, which can then be further functionalized to introduce the pyrazine and azetidine groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyrazin-2-yl)azetidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide variety of functionalized products, depending on the nucleophile employed.
Scientific Research Applications
N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyrazin-2-yl)azetidin-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays, helping to elucidate biological pathways and interactions.
Medicine: The compound’s potential pharmacological activities make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyrazin-2-yl)azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and pyrazine rings may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine
- 5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl-N-methylmethanamine
- 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl-N-methylmethanamine
Uniqueness
N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyrazin-2-yl)azetidin-3-amine is unique due to the presence of both oxadiazole and pyrazine rings, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-pyrazin-2-ylazetidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O/c1-9-15-12(19-16-9)8-17(2)10-6-18(7-10)11-5-13-3-4-14-11/h3-5,10H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFABOXGTSRJIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN(C)C2CN(C2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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